molecular formula C27H44O2 B030064 7beta-Hydroxy-4-cholesten-3-one CAS No. 25876-54-4

7beta-Hydroxy-4-cholesten-3-one

Cat. No.: B030064
CAS No.: 25876-54-4
M. Wt: 400.6 g/mol
InChI Key: IOIZWEJGGCZDOL-BXLWXSRCSA-N
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Description

7beta-Hydroxycholest-4-en-3-one is a cholestanoid compound that plays a significant role in the biochemical synthesis of bile acids from cholesterol. It is characterized by a hydroxyl group at the 7th position and a keto group at the 3rd position on the cholest-4-ene backbone. This compound is crucial in various biological processes, particularly in cholesterol metabolism and bile acid biosynthesis.

Mechanism of Action

Target of Action

7beta-Hydroxy-4-cholesten-3-one, also known as 7beta-Hydroxycholest-4-en-3-one, is a metabolite of cholesterol . It is synthesized in the adrenal glands and plays a crucial role in regulating diverse physiological processes . The primary target of this compound is the CYP8B1 enzyme , which is involved in the synthesis of bile acids from cholesterol .

Mode of Action

The compound interacts with its target, the CYP8B1 enzyme, as a physiological substrate . This interaction leads to the production of bile acids, which are essential for the digestion and absorption of dietary fats .

Biochemical Pathways

This compound is an intermediate in the biochemical synthesis of bile acids from cholesterol . Its precursor, 7alpha-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7alpha-hydroxylase (CYP7A1) . It can be further metabolized to 7alpha,12alpha-dihydroxycholest-4-en-3-one and then to cholic acid, the major primary bile acid in humans .

Pharmacokinetics

It is known that the compound is synthesized in the adrenal glands . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of the action of this compound is the production of bile acids . Bile acids are crucial for the digestion and absorption of dietary fats. They also play a role in regulating cholesterol levels in the body .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the rate of hepatic enzymatic activity of CYP7A1, which is involved in the synthesis of this compound, varies during the day due to diurnal rhythm . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as time of day.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxycholest-4-en-3-one typically involves the hydroxylation of cholesterol. One common method includes the use of cytochrome P450 enzymes, specifically cholesterol 7alpha-hydroxylase (CYP7A1), which hydroxylates cholesterol to produce 7alpha-hydroxycholesterol. This intermediate is then oxidized and isomerized to form 7beta-Hydroxycholest-4-en-3-one .

Industrial Production Methods: Industrial production of 7beta-Hydroxycholest-4-en-3-one often involves biotechnological approaches using microbial or enzymatic systems to achieve the necessary hydroxylation and oxidation steps. These methods are preferred due to their efficiency and specificity in producing the desired compound .

Chemical Reactions Analysis

Types of Reactions: 7beta-Hydroxycholest-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7beta-Hydroxycholest-4-en-3-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of bile acids and other steroidal compounds.

    Biology: The compound is used to study cholesterol metabolism and its regulation.

    Medicine: It is a biomarker for bile acid malabsorption and irritable bowel syndrome. It also has potential therapeutic applications in treating metabolic disorders.

    Industry: The compound is used in the production of steroid hormones and other pharmaceuticals.

Comparison with Similar Compounds

    7alpha-Hydroxycholest-4-en-3-one: Similar in structure but with an alpha-hydroxy group at the 7th position.

    7alpha,12alpha-Dihydroxycholest-4-en-3-one: A further oxidized derivative with additional hydroxylation at the 12th position.

    Cholest-4-en-3-one: The parent compound without hydroxylation at the 7th position.

Uniqueness: 7beta-Hydroxycholest-4-en-3-one is unique due to its specific hydroxylation pattern, which plays a crucial role in its biological activity and its function as an intermediate in bile acid biosynthesis. This specific hydroxylation also influences its interaction with enzymes and receptors, distinguishing it from other similar compounds .

Properties

IUPAC Name

(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIZWEJGGCZDOL-BXLWXSRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415292
Record name 7beta-Hydroxy-4-cholesten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25876-54-4
Record name 7beta-Hydroxy-4-cholesten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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